2,6-Deoxyfructosazine 2,6-Deoxyfructosazine 2-(1,2,3,4-Tetrahydroxybutyl)-6-(2,3,4-trihydroxybutyl)pyrazine is a member of pyrazines.
Brand Name: Vulcanchem
CAS No.: 36806-15-2
VCID: VC0029377
InChI: InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1
SMILES: C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol

2,6-Deoxyfructosazine

CAS No.: 36806-15-2

Cat. No.: VC0029377

Molecular Formula: C12H20N2O7

Molecular Weight: 304.30 g/mol

* For research use only. Not for human or veterinary use.

2,6-Deoxyfructosazine - 36806-15-2

Specification

Description 2-(1,2,3,4-Tetrahydroxybutyl)-6-(2,3,4-trihydroxybutyl)pyrazine is a member of pyrazines.
CAS No. 36806-15-2
Molecular Formula C12H20N2O7
Molecular Weight 304.30 g/mol
IUPAC Name (1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol
Standard InChI InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1
Standard InChI Key MBHUNOHYVYVNIP-VSSNEEPJSA-N
Isomeric SMILES C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O
SMILES C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Canonical SMILES C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Melting Point 168.5 - 168.8 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator